molecular formula C17H15FN4O3S B2530473 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034321-43-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2530473
CAS No.: 2034321-43-0
M. Wt: 374.39
InChI Key: CEEBOQKXUYZWHI-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound with a complex molecular structure, known for its versatile applications in various fields of science, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic routes for N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide typically involve multi-step organic synthesis processes. Starting with the preparation of the pyrido[2,3-d]pyrimidine core, subsequent steps include selective acylation, thioether formation, and incorporation of fluorophenyl groups. The reaction conditions often require precise control of temperature, pH, and use of catalysts. Industrial production methods scale these synthetic processes, optimizing yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions:

  • Oxidation

    The compound can be oxidized, often using oxidizing agents like hydrogen peroxide or permanganate.

  • Reduction

    Reduction reactions might be carried out using reagents such as lithium aluminum hydride.

  • Substitution

    The thioether group allows for nucleophilic substitutions, particularly under the influence of bases.

  • Major Products

    These reactions yield a range of products, including oxo derivatives, reduced amines, and substituted thioethers.

Scientific Research Applications

This compound is extensively studied for its applications in:

  • Chemistry

    Its complex structure and reactivity make it a subject of study for reaction mechanisms and synthetic strategies.

  • Biology

    It is used in the study of enzyme interactions and protein binding.

  • Medicine

    Its potential as a therapeutic agent is explored in pharmaceutical research, particularly in targeting specific molecular pathways.

  • Industry

    The compound’s unique properties are leveraged in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific interactions at the molecular level. It targets enzymes and proteins, altering their activity through binding interactions. These molecular interactions influence various biochemical pathways, resulting in observable biological effects. The precise mechanism involves the modulation of signaling pathways and molecular recognition processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide stands out due to the presence of both the fluorophenyl and thioether groups, providing unique reactivity and binding characteristics. Similar compounds include:

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-acetamide

  • 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c18-11-3-5-12(6-4-11)26-10-14(23)19-8-9-22-16(24)13-2-1-7-20-15(13)21-17(22)25/h1-7H,8-10H2,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEBOQKXUYZWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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